What is the mechanism of action of 4-Chloro-8-methylquinazolin-2-amine
What is the mechanism of action of 4-Chloro-8-methylquinazolin-2-amine
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Chloro-8-methylquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of the potential mechanism of action of 4-Chloro-8-methylquinazolin-2-amine, a specific derivative of this versatile heterocyclic system. While direct literature on this exact compound is sparse, this document synthesizes the extensive research on structurally related quinazoline derivatives to propose and detail the most probable biological targets and signaling pathways. We will delve into the established roles of quinazolines as kinase inhibitors, particularly within the PI3K/Akt and receptor tyrosine kinase (RTK) signaling cascades, and as modulators of other critical cellular processes. This guide is intended to serve as a foundational resource for researchers, providing both a theoretical framework and practical experimental protocols to investigate the therapeutic potential of 4-Chloro-8-methylquinazolin-2-amine and its analogs.
The Quinazoline Scaffold: A Privileged Framework in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[2][3] Its rigid, planar structure provides an ideal backbone for the spatial presentation of various pharmacophoric groups, allowing for high-affinity interactions with a multitude of biological targets.[4] The diverse pharmacological activities attributed to quinazoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]
The specific compound, 4-Chloro-8-methylquinazolin-2-amine, possesses key structural features that suggest its potential as a biologically active agent or a crucial synthetic intermediate for the development of such agents. The 4-chloro substitution provides a reactive site for nucleophilic aromatic substitution, enabling the facile introduction of various side chains to explore structure-activity relationships (SAR).[6][7] The 2-amino group and the 8-methyl group also offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the vast body of literature on quinazoline-based therapeutics, the most probable mechanism of action for 4-Chloro-8-methylquinazolin-2-amine is the inhibition of protein kinases.[8][9] Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers.[8][10] Several quinazoline derivatives have been identified as potent inhibitors of PI3K isoforms.[8][10] The proposed mechanism involves the quinazoline scaffold acting as a hinge-binder, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 4-Chloro-8-methylquinazolin-2-amine.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of RTKs, such as the epidermal growth factor receptor (EGFR).[1] Approved drugs like gefitinib and erlotinib, which feature this core structure, function by competing with ATP for the binding site in the kinase domain of EGFR. While 4-Chloro-8-methylquinazolin-2-amine lacks the anilino moiety, it serves as a key precursor for the synthesis of such compounds. By reacting the 4-chloro group with various anilines, a library of potential RTK inhibitors can be generated.
Other Potential Mechanisms of Action
While kinase inhibition is the most prominent hypothesis, the versatility of the quinazoline scaffold suggests other potential mechanisms.
Tubulin Polymerization Inhibition
Certain 4-anilinoquinazoline derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization.[1][11] This disruption of the microtubule network leads to cell cycle arrest and ultimately cell death.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated promising antimicrobial activity.[12] Some studies suggest that these compounds may target bacterial enzymes such as dihydrofolate reductase (DHFR) and topoisomerase IV.[13]
Modulation of the Innate Immune System
Substituted 4-aminoquinazolines have been identified as small molecule activators of the innate immune system through the Toll-like receptor 4 (TLR4)/MD2 complex.[14] This activity suggests a potential role for 4-Chloro-8-methylquinazolin-2-amine derivatives as immunomodulatory agents or vaccine adjuvants.
Experimental Protocols for Mechanistic Elucidation
To investigate the hypothesized mechanisms of action of 4-Chloro-8-methylquinazolin-2-amine and its derivatives, a series of in vitro and cell-based assays are recommended.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases, particularly those in the PI3K and RTK families.
Methodology: In Vitro Kinase Glo® Assay
-
Reagent Preparation:
-
Prepare a stock solution of 4-Chloro-8-methylquinazolin-2-amine in DMSO.
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase of interest and its specific substrate in the assay buffer.
-
Prepare ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the compound solution at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution (final concentration at the Km for the specific kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
Objective: To evaluate the effect of the compound on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.
Methodology: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-Chloro-8-methylquinazolin-2-amine.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
Table 1: Representative Antiproliferative Activities of Quinazoline Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | T98G | 37.8 | [1] |
| Erlotinib | T98G | 21.3 | [1] |
| Compound 10b | HCT-116 | 2.8 | [1] |
| Compound 10b | T98G | 2.0 | [1] |
| Compound 5c | HCT cell line | 8.00 | [10] |
| Compound 5d | HepG-2 cell line | 17.78 | [10] |
Note: The above table provides examples of the antiproliferative activities of various quinazoline derivatives from the literature to serve as a benchmark for future studies on 4-Chloro-8-methylquinazolin-2-amine and its analogs.
Conclusion and Future Directions
4-Chloro-8-methylquinazolin-2-amine represents a promising starting point for the development of novel therapeutics. Based on the extensive research on the quinazoline scaffold, its most likely mechanism of action is through the inhibition of protein kinases, particularly within the PI3K/Akt pathway. However, other potential mechanisms, such as tubulin polymerization inhibition and immunomodulation, should not be overlooked.
The true potential of this compound lies in its utility as a synthetic intermediate. The reactive 4-chloro position allows for the creation of diverse libraries of substituted quinazolines. Future research should focus on:
-
Synthesis of Analog Libraries: Systematically modify the 2-amino, 4-, and 8-positions to explore the structure-activity relationship.
-
Comprehensive Biological Screening: Evaluate these new compounds against a broad panel of kinases and in a variety of cancer cell lines.
-
In Vivo Efficacy Studies: Advance the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.
By leveraging the rich history of quinazoline chemistry and pharmacology, researchers can unlock the full therapeutic potential of 4-Chloro-8-methylquinazolin-2-amine and its derivatives.
References
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry, 8(1), 282-290.
- (n.d.).
-
PubMed. (2024, May 22). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Retrieved from [Link]
- (n.d.). QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.
- Zeid, I. M., Mohamed, M. F., El Newahie, M. G., & El-Malah, A. A. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1269-1281.
- Nishimura, R. H. V., dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1883-1891.
- (n.d.).
-
MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
PubMed. (2018, May 1). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Retrieved from [Link]
- (n.d.).
-
ACS Publications. (2006, August 22). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Retrieved from [Link]
-
IntechOpen. (2020, January 29). Biological Activity of Quinazolinones. Retrieved from [Link]
- (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs.
-
MilliporeSigma. (n.d.). 4-chloro-8-methylquinazoline | 58421-80-0. Retrieved from [Link]
- (2023, February 24).
- (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to.... Retrieved from [Link]
-
SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]
-
PubMed. (2014, November 1). Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands. Retrieved from [Link]
- (2026, January 22). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine.
-
PubMed. (2008, August 14). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Retrieved from [Link]
- (2025, April 1).
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease - Google Patents [patents.google.com]
- 10. arabjchem.org [arabjchem.org]
- 11. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 13. Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential [mdpi.com]
- 14. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
